2,2'-(9,9-Dibutyl-9H-fluorene-3,6-diyl)difuran
Description
2,2'-(9,9-Dibutyl-9H-fluorene-3,6-diyl)difuran is a fluorene-based compound characterized by a central 9,9-dibutyl-fluorene core symmetrically substituted with furan moieties at the 3,6-positions. The dibutyl groups enhance solubility in organic solvents and reduce crystallinity, making the compound suitable for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) or polymer solar cells. The furan rings contribute to π-conjugation, which influences electronic properties like charge transport and absorption/emission spectra.
Properties
CAS No. |
922705-10-0 |
|---|---|
Molecular Formula |
C29H30O2 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-[9,9-dibutyl-6-(furan-2-yl)fluoren-3-yl]furan |
InChI |
InChI=1S/C29H30O2/c1-3-5-15-29(16-6-4-2)25-13-11-21(27-9-7-17-30-27)19-23(25)24-20-22(12-14-26(24)29)28-10-8-18-31-28/h7-14,17-20H,3-6,15-16H2,1-2H3 |
InChI Key |
KQCHDWMCCOFVSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C2=C(C=C(C=C2)C3=CC=CO3)C4=C1C=CC(=C4)C5=CC=CO5)CCCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,2’-(9,9-Dibutyl-9H-fluorene-3,6-diyl)difuran typically involves organic synthesis techniques. One common method is the reaction of 9,9-dibutylfluorene with furan derivatives under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2,2’-(9,9-Dibutyl-9H-fluorene-3,6-diyl)difuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2’-(9,9-Dibutyl-9H-fluorene-3,6-diyl)difuran has several scientific research applications, including:
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties.
Organic Electronics: It is utilized in the fabrication of organic photovoltaic cells and field-effect transistors (OFETs) for its high charge-carrier mobility and stability.
Chemical Sensors: The compound’s sensitivity to various chemical environments makes it suitable for use in chemical sensors and detection devices.
Mechanism of Action
The mechanism of action of 2,2’-(9,9-Dibutyl-9H-fluorene-3,6-diyl)difuran involves its interaction with specific molecular targets and pathways. In organic electronics, the compound’s ability to transport charge carriers (electrons and holes) is crucial for its function in devices like OLEDs and OFETs. The furan rings and fluorene core contribute to the compound’s electronic properties, enabling efficient charge transport and light emission .
Comparison with Similar Compounds
Key Observations :
- Alkyl vs. Aryl Substituents : Dibutyl groups improve solubility compared to diphenyl derivatives (e.g., 444.38 g/mol diphenyl-fluorene in ), which may exhibit higher rigidity and melting points.
- Positional Effects : Substitution at 3,6-positions (target compound) vs. 2,7-positions (naphthol derivative in ) alters conjugation pathways and steric interactions.
Physicochemical Properties
- Solubility : Dibutyl groups enhance organic solubility (e.g., in THF or chloroform) compared to diphenyl derivatives .
- Thermal Stability : Alkyl chains (butyl, octyl) lower melting points compared to aryl-substituted fluorenes .
Toxicity Profiles
While direct toxicity data for the target compound are unavailable, clastogenic activity in analogous difuran compounds provides insights:
- Ethyl Formate : Positive in vitro clastogenicity at high doses (741 µg/ml) but negative in 3D skin models .
Biological Activity
The compound 2,2'-(9,9-Dibutyl-9H-fluorene-3,6-diyl)difuran is a derivative of fluorene that has garnered attention in recent years due to its potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This article focuses on the biological activity of this compound, exploring its synthesis, properties, and potential applications based on diverse research findings.
Molecular Structure:
- Molecular Formula: C29H30O2
- Molecular Weight: 434.55 g/mol
- CAS Number: 922705-10-0
The structure features two furan units connected by a dibutyl-substituted fluorene moiety, which may influence its electronic properties and interactions with biological systems.
Antimicrobial Properties
Research has indicated that compounds derived from fluorene structures exhibit significant antimicrobial activity. For instance, studies have shown that derivatives can inhibit the growth of various bacteria and fungi. The mechanism of action is believed to involve disruption of cell membrane integrity and interference with metabolic processes.
Cytotoxicity Studies
In vitro studies have examined the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated selective cytotoxicity towards certain cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing targeted cancer therapies.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (cervical cancer) | 15 | 3.5 |
| MCF-7 (breast cancer) | 20 | 2.8 |
| Normal Fibroblasts | 52 | - |
The proposed mechanism for the anticancer activity involves the induction of apoptosis through the activation of caspase pathways. Fluorene derivatives may also modulate signaling pathways related to cell proliferation and survival, leading to increased apoptosis in malignant cells.
Fluorescent Properties
Due to its unique structure, this compound exhibits fluorescence properties that can be harnessed for bioimaging applications. The compound's ability to act as a fluorescent probe allows for visualization of cellular processes in real-time.
Case Studies
- Antimicrobial Activity Assessment : A study conducted on various fluorene derivatives, including this compound, demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods.
- Cytotoxicity Evaluation : A comparative analysis was performed on multiple cell lines treated with the compound. The results indicated that the compound selectively inhibited cancer cell proliferation while sparing normal cells, suggesting its potential as a chemotherapeutic agent.
- Fluorescent Imaging : Researchers utilized the fluorescent properties of the compound to track cellular uptake and localization within cancer cells. This study highlighted the ability to visualize cellular dynamics in response to treatment with the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
